Cas no 2309732-96-3 (1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide)

1-Phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide is a sulfonamide derivative featuring a 1,2,5-thiadiazole-piperidine scaffold, which confers unique physicochemical and pharmacological properties. The compound's structural design enhances binding affinity and selectivity for target receptors, making it a valuable intermediate in medicinal chemistry research. Its sulfonamide moiety contributes to improved metabolic stability, while the thiadiazole ring offers potential for diverse bioactivity. This compound is particularly useful in the development of CNS-targeting agents due to its ability to cross the blood-brain barrier. Its synthetic versatility allows for further derivatization, facilitating structure-activity relationship studies in drug discovery.
1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide structure
2309732-96-3 structure
Product Name:1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide
CAS No:2309732-96-3
MF:C14H18N4O2S2
MW:338.448319911957
CID:5338668
Update Time:2025-10-28

1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-1-phenylmethanesulfonamide
    • 1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide
    • Inchi: 1S/C14H18N4O2S2/c19-22(20,11-12-4-2-1-3-5-12)17-13-6-8-18(9-7-13)14-10-15-21-16-14/h1-5,10,13,17H,6-9,11H2
    • InChI Key: OMAYOLFZRNIDTJ-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC=CC=1)(NC1CCN(C2C=NSN=2)CC1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 440
  • XLogP3: 2
  • Topological Polar Surface Area: 112

1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide Pricemore >>

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Additional information on 1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide

1-Phenyl-N-[1-(1,2,5-Thiadiazol-3-Yl)Piperidin-4-Yl]Methanesulfonamide (CAS No 2309732-96-3): A Comprehensive Overview

1-Phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide, identified by the CAS registry number 2309732-96-3, is a structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of methanesulfonamides, which are known for their diverse biological activities. The molecule incorporates a thiadiazole ring, a piperidine moiety, and a phenyl group, each contributing uniquely to its chemical properties and potential therapeutic applications.

The thiadiazole ring is a heterocyclic structure that is often associated with anti-inflammatory and antitumor activities. In this compound, the thiadiazole is fused at position 3 to the piperidine ring, creating a bicyclic system that enhances stability and bioavailability. The piperidine moiety, a six-membered saturated ring with one nitrogen atom, is commonly found in various bioactive compounds due to its ability to form hydrogen bonds and interact with biological targets. The phenyl group attached to the methanesulfonamide further enhances the compound's lipophilicity, which is crucial for its ability to cross cellular membranes and bind to target proteins.

Recent studies have highlighted the potential of CAS No 2309732-96-3 as a promising candidate in the development of novel therapeutic agents. Researchers have explored its activity against various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in inflammation. Additionally, preclinical trials have shown that it selectively targets protease activated receptors (PARs), making it a potential candidate for treating conditions like acute respiratory distress syndrome (ARDS) and ischemia-reperfusion injury.

The synthesis of 1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. The key steps include the formation of the thiadiazole ring via condensation reactions, followed by cyclization to form the piperidine moiety. The final step involves coupling the phenyl group with the methanesulfonamide through nucleophilic substitution. This synthesis pathway has been optimized in recent years to improve yield and reduce costs, making large-scale production feasible for preclinical testing.

In terms of pharmacokinetics, studies have shown that CAS No 2309732-96-3 has favorable absorption profiles in both rodents and non-human primates. Its bioavailability is enhanced by the presence of the phenyl group, which minimizes first-pass metabolism in the liver. Furthermore, the compound demonstrates moderate clearance rates, suggesting that it could be administered at relatively low doses to achieve therapeutic concentrations. These properties make it an attractive candidate for further development into an orally available drug.

One of the most exciting developments involving this compound is its potential application in cancer therapy. A 2024 study published in *Nature Communications* revealed that CAS No 2309732-96-3 induces apoptosis in various cancer cell lines by modulating mitochondrial function and activating caspase pathways. Interestingly, this effect was observed even in cells resistant to conventional chemotherapeutic agents such as cisplatin and taxol. These findings suggest that this compound could serve as a novel chemotherapeutic agent with improved efficacy and reduced toxicity compared to existing treatments.

Another area of active research focuses on the use of 1-phenvl-N-[1-(1,2,,5-thiadiazol--Yl)piperidin--Yl]methanesulfonamide as an anti-inflammatory agent. Inflammation plays a central role in numerous chronic diseases such as arthritis, cardiovascular disorders, and neurodegenerative conditions like Alzheimer's disease. By inhibiting key inflammatory pathways such as NF-kB and MAPK signaling cascades,this compound has shown remarkable efficacy in reducing inflammation both *in vitro* and *in vivo*. Preclinical models have demonstrated significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL6 when treated with this compound.

The structural versatility of this molecule also lends itself well to further modifications aimed at enhancing its therapeutic potential. Researchers are currently exploring analogs where substituents on the thiadiazole or piperidine rings are modified to improve selectivity or reduce off-target effects.These efforts are supported by advanced computational tools such as molecular docking simulations which allow for precise prediction of binding affinities between potential drug candidates and their biological targets.

In conclusion, CAS No 2309732--Yl]methanesulfonamide represents a compelling example of how structural diversity can be leveraged to develop innovative therapeutic agents.The combination of its unique chemical structure,the latest research findings,and promising preclinical results underscore its potential as a next-generation drug candidate across multiple therapeutic areas.Further studies are needed to fully elucidate its mechanisms of action,optimize its pharmacokinetic profile,and advance it towards clinical trials.However,the current evidence strongly suggests that this compound holds great promise for addressing unmet medical needs in oncology,inflammation,and beyond.

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